2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone
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Overview
Description
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[44]nonan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure This compound features an azaspiro ring system, which is a bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the use of sodium hydride in an aprotic solvent like dimethylformamide can promote the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets. The amino and mercaptomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Another compound with a mercapto group and amino group, but with a different ring structure.
1,7-Dioxaspiro[4.4]nonan-2-ylmethanol: A spirocyclic compound with a different functional group arrangement.
Uniqueness
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[44]nonan-2-yl)ethanone is unique due to its combination of an azaspiro ring system with both amino and mercaptomethyl groups
Properties
Molecular Formula |
C11H20N2OS |
---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
2-amino-1-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone |
InChI |
InChI=1S/C11H20N2OS/c12-6-10(14)13-4-3-11(8-13)2-1-9(5-11)7-15/h9,15H,1-8,12H2 |
InChI Key |
MVXURYOCEXNRLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN)CC1CS |
Origin of Product |
United States |
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